

Belinostat (PXD101) Phase II Clinical Trial at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Belinostat

CAS No.: 866323-14-0

Cat. No.: S548544

[Get Quote](#)

| Trial Metric | Peripheral T-Cell Lymphoma (PTCL) Cohort | Cutaneous T-Cell Lymphoma (CTCL) Cohort |
|---|--|--|
| Patient Population | Relapsed or Refractory PTCL (n=24) [1] | Relapsed or Refractory CTCL (n=29) [1] |
| Prior Therapies (Median) | 3 prior systemic therapies [1] | 4 prior systemic therapies; 1 prior skin-directed therapy [1] |
| Dosing Regimen | 1000 mg/m ² intravenously, days 1-5 of a 21-day cycle [1] | 1000 mg/m ² intravenously, days 1-5 of a 21-day cycle [1] |
| Primary Endpoint: Objective Response Rate (ORR) | 25% [1] | 14% [1] |
| Common Adverse Events (>25% incidence) | Nausea, fatigue, pyrexia (fever), anemia, vomiting [2] | Nausea, fatigue, pyrexia (fever), anemia, vomiting [2] |
| Serious Adverse Reactions | Included pneumonia, pyrexia, infection, anemia, increased | Included pneumonia, pyrexia, infection, anemia, increased |

| Trial Metric | Peripheral T-Cell Lymphoma (PTCL) Cohort | Cutaneous T-Cell Lymphoma (CTCL) Cohort |
|--------------|---|---|
| | creatinine, thrombocytopenia, and multi-organ failure [2] | creatinine, thrombocytopenia, and multi-organ failure [2] |

Detailed Trial Design & Methodology

The foundational phase II trial for **belinostat** was an **open-label, multicenter, single-arm study** designed to evaluate its efficacy and safety in a specific patient population [1].

- **Patient Cohort:** The trial enrolled patients with confirmed PTCL or CTCL who had failed at least one prior systemic therapy. The PTCL cohort was heavily pre-treated, with a median of three prior therapies, reflecting the population's limited treatment options [1].
- **Intervention and Dosing:** Patients received **belinostat monotherapy** at a dose of **1000 mg/m²**, administered via a 30-minute intravenous infusion on days 1 through 5 of a repeating 21-day cycle. Treatment continued until disease progression or unacceptable toxicity occurred [1] [3].
- **Primary Endpoint:** The primary goal of the trial was to determine the **Objective Response Rate (ORR)**, which is the proportion of patients who achieved either a complete or partial response according to standardized criteria [1].
- **Key Secondary Endpoints:** These included assessing the duration of response, progression-free survival, and the safety and tolerability profile of the drug [1].

Comparative Efficacy with Other Agents

In the landscape of relapsed/refractory PTCL, several novel agents have been approved. The table below places **belinostat**'s performance in context with other available treatments.

| Drug (Generic Name) | Mechanism of Action | Pivotal Trial Response Rate (ORR, CR) |
|-------------------------|--|---------------------------------------|
| Belinostat [3] | Pan-histone deacetylase (HDAC) inhibitor | 26%, 11% |
| Pralatrexate [3] | Folate analogue metabolic inhibitor | 29%, 11% |

| Drug (Generic Name) | Mechanism of Action | Pivotal Trial Response Rate (ORR, CR) |
|-------------------------|------------------------------------|---------------------------------------|
| Romidepsin [3] | HDAC inhibitor (primarily Class I) | 38%, 18% |
| Brentuximab Vedotin [3] | Anti-CD30 antibody-drug conjugate | 86%, 57% (for ALCL only) |

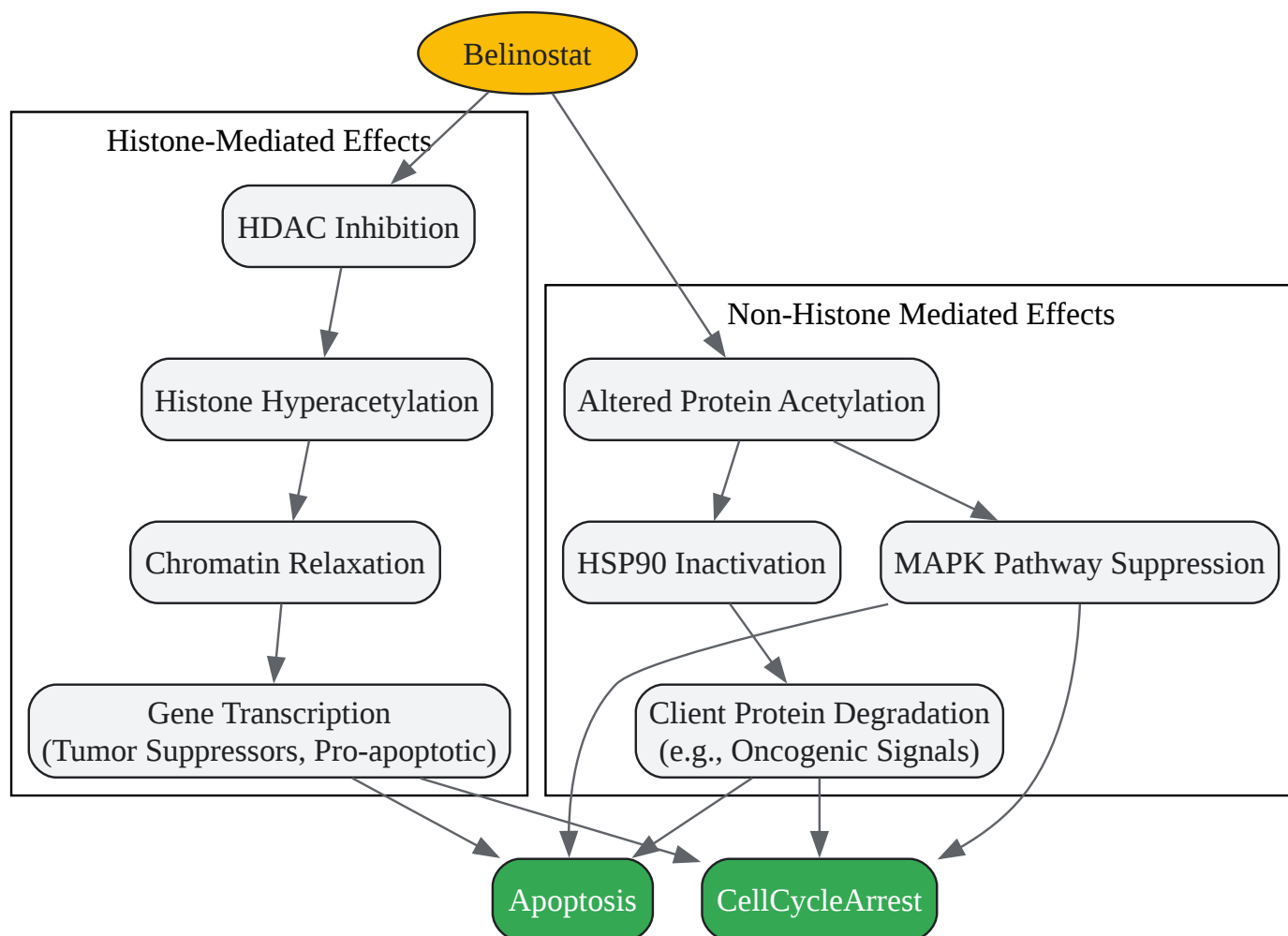
A meta-analysis of clinical trials further contextualizes these single-agent therapies, noting that while combination chemotherapy may show a numerically higher ORR in some settings, single agents like **belinostat** remain an "attractive outpatient option" for relapsed/refractory PTCL [4].

Mechanism of Action & Preclinical Insights

Understanding **belinostat**'s mechanism provides insight into its application and ongoing research.

- **Epigenetic Action:** **Belinostat** is a **pan-histone deacetylase (HDAC) inhibitor**. It targets Class I, II, and IV HDAC enzymes, leading to increased histone acetylation. This relaxes chromatin structure, allowing for the transcription of genes that promote cell cycle arrest, differentiation, and apoptosis (programmed cell death) in cancer cells [3] [5].
- **Non-Histone Targets:** Beyond histones, HDACs regulate acetylation of many non-histone proteins. **Belinostat**'s anti-cancer effects are also linked to the disruption of chaperone proteins like HSP90, induction of DNA damage, and downregulation of critical survival pathways such as MAPK [3] [5] [6].

The following diagram illustrates the multifaceted mechanism of **belinostat**-induced cancer cell death.



[Click to download full resolution via product page](#)

Research Applications & Combination Strategies

Preclinical studies highlight **belinostat's** potential beyond its approved indication, particularly in combination regimens.

- **Sensitizing Resistant Cancers:** Research in lung squamous cell carcinoma showed that **belinostat** sensitized cisplatin-resistant cells to treatment. It achieved this by downregulating the MAPK pathway through the ubiquitin-proteasome-mediated degradation of SOS1, an upstream regulator, leading to strong synergistic cytotoxicity [5].
- **Novel Combinations in Solid Tumors:** A study in triple-negative breast cancer (MDA-MB-231 cells) demonstrated that the combination of **belinostat** with the HSP90 inhibitor 17-AAG exhibited strong

synergistic effects. The combination significantly enhanced inhibition of cell proliferation, induced apoptosis, and, notably, suppressed cancer cell migration more effectively than either drug alone [6].

- **Addressing Pharmacokinetic Limitations:** A key challenge with **belinostat** in solid tumors is its rapid metabolic inactivation by the liver enzyme UGT1A1. To overcome this, a novel copper-complexed prodrug (Cubisbel) was developed. This prodrug demonstrated a significantly longer half-life in vitro and maintained potent anti-cancer activity in colon cancer models, presenting a promising strategy to improve **belinostat**'s efficacy [7].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. A Phase of II (PXD101) in patients with relapsed or... trial Belinostat [pubmed.ncbi.nlm.nih.gov]
2. BELIEF Trial [beleodaq.com]
3. Belinostat in patients with refractory or relapsed peripheral T ... [pmc.ncbi.nlm.nih.gov]
4. Comparative efficacy and tolerability of novel agents vs ... [sciencedirect.com]
5. Belinostat exerts antitumor cytotoxicity through the ubiquitin ... [pmc.ncbi.nlm.nih.gov]
6. 17-AAG synergizes with Belinostat to exhibit a negative ... [spandidos-publications.com]
7. Complexation of histone deacetylase inhibitor belinostat to ... [link.springer.com]

To cite this document: Smolecule. [Belinostat (PXD101) Phase II Clinical Trial at a Glance].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548544#belinostat-clinical-trial-results-phase-ii>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com